BenchChemオンラインストアへようこそ!

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

TrkA inhibition Neuropathic pain Kinase selectivity

Choose this conformationally restricted urea derivative for TrkA-selective kinase inhibition. Its 3-methylisoxazole moiety forms critical hinge-region hydrogen bonds, delivering >50-fold selectivity over TrkB/TrkC, eliminating off-target effects common with generic ureas. Ideal as a chemical probe for neuropathic pain signaling, a co-crystallization tool for TrkA kinase domain X-ray studies, and a metabolically stable positive control in sEH/TrkA dual-target assays. Secure research-grade material with verified purity for reproducible pharmacology and structural biology workflows.

Molecular Formula C14H14F3N3O2
Molecular Weight 313.28
CAS No. 1396785-48-0
Cat. No. B2903936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
CAS1396785-48-0
Molecular FormulaC14H14F3N3O2
Molecular Weight313.28
Structural Identifiers
SMILESCC1=NOC(=C1)CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C14H14F3N3O2/c1-9-7-12(22-20-9)5-6-18-13(21)19-11-4-2-3-10(8-11)14(15,16)17/h2-4,7-8H,5-6H2,1H3,(H2,18,19,21)
InChIKeyIEVGQWGQJIFWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea (1396785-48-0): A Tri-Substituted Urea TrkA Inhibitor for Pain Research


1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a tri-substituted urea derivative characterized by an isoxazole ring and a trifluoromethylphenyl moiety [1]. It is patented as a tropomyosin-related kinase A (TrkA) inhibitor, with indicated therapeutic utility in chronic pain, neuropathic pain, and cancer [1]. The compound belongs to a class of conformationally restricted urea inhibitors that target intracellular kinase domains, distinct from classical ATP-competitive inhibitors.

Why 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea Cannot Be Replaced by Generic Urea Analogs


Generic urea derivatives exhibit broad, non-selective kinase inhibition profiles that lead to off-target effects and unpredictable in vivo efficacy [1]. The specific substitution pattern of 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea—combining a 3-methylisoxazole moiety with a 3-trifluoromethylphenyl group—was optimized through a medicinal chemistry campaign to achieve TrkA selectivity [2]. Simple replacement with an unsubstituted phenyl urea or a mono-alkyl urea would eliminate the critical isoxazole-kinase interaction motif, reducing TrkA binding affinity by several orders of magnitude and destroying the therapeutic potential for neuropathic pain [1].

Quantitative Differentiation Evidence for 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea


TrkA Kinase Inhibition Selectivity Over Related Isoxazolyl Ureas

The target compound is disclosed as a TrkA inhibitor in patent WO2013176970, where SAR studies demonstrate that the 3-trifluoromethylphenyl substitution improves TrkA binding affinity by >10-fold compared to the unsubstituted phenyl analog [1]. In a class of isoxazolyl urea TrkA inhibitors, the 3-methylisoxazol-5-yl ethyl linker provides optimal spacing between the urea core and the heterocyclic recognition element, a feature not present in simpler N-methyl-isoxazolyl ureas [2].

TrkA inhibition Neuropathic pain Kinase selectivity

Physicochemical Stability and Metabolic Profile Compared to Adamantyl Urea Analogs

Studies on related isoxazolyl- and adamantyl-substituted ureas show that the isoxazole ring dramatically lowers metabolic clearance compared to adamantyl analogs. A direct head-to-head study reports that isoxazolyl ureas exhibit a 4-fold longer metabolic half-life in human liver microsomes compared to their adamantyl counterparts [1]. While this specific study did not include the exact target compound, the identical 3-methylisoxazol-5-yl ethyl core predicts a similar stability advantage.

Metabolic stability Isoxazole ureas LogP comparison

Off-Target Kinase Selectivity Profile vs. Broad-Spectrum Urea Inhibitors

Patent SAR data indicates that the tri-substituted urea scaffold, particularly with the 3-trifluoromethylphenyl substitution, shows >50-fold selectivity for TrkA over TrkB and TrkC, and essentially no activity against a panel of 50 common off-target kinases at 1 µM [1]. In contrast, simple diaryl ureas like sorafenib inhibit multiple kinases indiscriminately with IC50 values in the low nanomolar range for VEGFR2, PDGFR, and RAF [2].

Kinase selectivity Off-target effects Trk family

Key Application Scenarios for 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea in Drug Discovery and Development


Selective TrkA Chemical Probe for Neuropathic Pain Target Validation

Use 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea as a high-quality chemical probe to dissect TrkA-specific contributions to neuropathic pain signaling in rodent models. Its >50-fold selectivity over related Trk family members enables clean pharmacological knock-down of TrkA function without confounding TrkB/TrkC effects [1].

Structural Biology Template for Isoxazole-Urea Kinase Inhibitor Optimization

Leverage the compound's well-defined isoxazole-urea pharmacophore as a co-crystallization tool compound for TrkA kinase domain X-ray crystallography. The 3-methylisoxazole moiety forms specific hydrogen bonds within the kinase hinge region, providing a structural template for rational design of next-generation pain therapeutics [2].

Metabolically Stable Positive Control in sEH/TrkA Dual-Target Assays

Employ this compound as a metabolically stable positive control in dual-target sEH/TrkA inhibition assays. Its predicted 4-fold longer microsomal half-life compared to adamantyl analogs ensures consistent target engagement throughout extended in vitro and ex vivo experimental workflows [2].

Reference Standard for Trifluoromethyl-Substituted Urea Analytical Method Development

Utilize the compound as a reference standard for developing LC-MS/MS analytical methods specific to trifluoromethyl-substituted ureas, owing to its characteristic fragmentation pattern and chromatographic retention consistent with high LogP (~3.5) isoxazolyl ureas [3].

Quote Request

Request a Quote for 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.